molecular formula C22H28N2O5S B2994586 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide CAS No. 1171066-69-5

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide

Cat. No. B2994586
CAS RN: 1171066-69-5
M. Wt: 432.54
InChI Key: RJGVIUCYSDAIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, such as those involving tetrahydroquinoline and benzenesulfonamide derivatives, are foundational in understanding their chemical properties and potential applications. For instance, studies on gliquidone and its analogs detail the synthesis processes and structural analyses, emphasizing the importance of intramolecular and intermolecular interactions in determining compound stability and reactivity (Gelbrich, Haddow, & Griesser, 2011). These insights are crucial for the development of compounds with desired physical and chemical properties for specific scientific applications.

Potential Applications

The applications of these compounds span various fields, from pharmacology to materials science. One area of interest is their potential as therapeutic agents. For example, compounds with a sulfonamide moiety have been studied for their enzyme inhibitory effects, particularly in the context of Alzheimer’s disease, demonstrating promising results as inhibitors of acetylcholinesterase (Abbasi et al., 2018). Additionally, quinazoline derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potentials, showcasing the versatility of these compounds in addressing various health conditions (Rahman et al., 2014).

Moreover, the antibacterial and antimicrobial activities of benzenesulfonamide derivatives have been extensively researched. These compounds have shown significant efficacy against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Vanparia et al., 2010). Such studies are essential for advancing our understanding of chemical entities that can contribute to combating microbial resistance.

properties

IUPAC Name

4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-5-29-22-15(2)11-19(12-16(22)3)30(26,27)23-18-9-8-17-7-6-10-24(20(17)13-18)21(25)14-28-4/h8-9,11-13,23H,5-7,10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGVIUCYSDAIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide

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